![molecular formula C11H13N3O2S B2478362 4-Amino-2,5-dimetiltieno[2,3-d]pirimidina-6-carboxilato de etilo CAS No. 923747-62-0](/img/structure/B2478362.png)

4-Amino-2,5-dimetiltieno[2,3-d]pirimidina-6-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

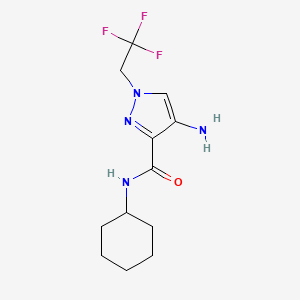

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H13N3O2S . It is used in proteomics research .

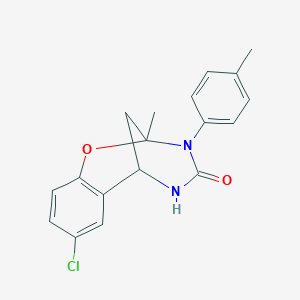

Molecular Structure Analysis

The molecular structure of this compound includes two fused rings: a pyrimidine ring and a thieno ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thieno ring is a five-membered ring with a sulfur atom .Aplicaciones Científicas De Investigación

Propiedades antiproliferativas

Las tienopirimidinas, que incluyen 4-Amino-2,5-dimetiltieno[2,3-d]pirimidina-6-carboxilato de etilo, han mostrado propiedades antiproliferativas en modelos in vitro de cáncer de mama . Los compuestos se probaron en células cancerosas MCF-7 y MDA-MB-231, así como en una línea celular MCF-10A (células epiteliales mamarias humanas normales). La más tóxica para MCF-7 fue la tienopirimidina 3 con IC 50 13.42 μg/mL (IC 50 0.045 μM), seguida del compuesto 4 (IC 50 28.89 μg/mL o IC 50 0.11 μM) .

Citotoxicidad y fototoxicidad

Se encontró que los compuestos probados, incluido this compound, no eran citotóxicos o fototóxicos, lo que los hace adecuados para estudios adicionales sobre sus propiedades antiproliferativas y antitumorales .

Efectos en la progresión del ciclo celular

Se ha encontrado que estos compuestos afectan la progresión del ciclo celular de las líneas celulares MDA-MB-231 ER-negativas y MCF-7 ER-positivas .

Propiedades antivirales

Las pirimidinas condensadas, que incluyen this compound, son fragmentos estructurales clave de los agentes antivirales . La transposición de Dimroth se utiliza en la síntesis de estos compuestos .

Neuroprotección y actividad antiinflamatoria

La pirimidina y sus derivados han mostrado neuroprotección y actividad antiinflamatoria en el modelo de células neuronales y microglía humana .

Actividad anticancerígena

Se ha demostrado que la pirimidina y sus derivados tienen actividad anticancerígena .

Mecanismo De Acción

Target of Action

Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a structural analog of quinazolines . It has been studied for its anti-proliferative properties, particularly against breast cancer cells

Mode of Action

The compound interacts with its targets, leading to changes in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells, as well as a MCF-10A cell line (normal human mammary epithelial cells)

Biochemical Pathways

The compound likely affects biochemical pathways related to cell proliferation and growth. In studies, it has been shown to cause cell cycle arrest in the G2 stage for MDA-MB-231 cells, while arrest in G1 was detected for the estrogen (ER)-positive MCF-7 cell line . This suggests that the compound may interfere with the normal cell cycle, thereby inhibiting cell proliferation.

Pharmacokinetics

Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is a decrease in cell proliferation. It has been shown to have anti-proliferative effects on MCF-7 and MDA-MB-231 cancer cells . The most toxic to MCF-7 was a related compound with IC 50 13.42 μg/mL (IC 50 0.045 μM), followed by another compound (IC 50 28.89 μg/mL or IC 50 0.11 μM) .

Action Environment

The action of Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a process used in the synthesis of structurally diverse triazolopyrimidines, is known to be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups . .

Análisis Bioquímico

Biochemical Properties

Thienopyrimidines, which are structural analogs of quinazolines, have been shown to have various biological activities . They are often used in the study of anti-proliferative properties .

Cellular Effects

Some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have been synthesized and their cyto- and phototoxicity against BALB 3T3 cells were established by an in vitro 3T3 NRU test . The results indicate that these compounds are not cytotoxic or phototoxic .

Molecular Mechanism

Thienopyrimidines have been demonstrated to have significant and various pharmacological properties, such as antibacterial, antiviral, anti-inflammatory, antiprotozoal, and anticancer activities .

Propiedades

IUPAC Name |

ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDWYJFDWFUGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923747-62-0 |

Source

|

| Record name | ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B2478282.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2478288.png)

![5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole](/img/structure/B2478290.png)

![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2478295.png)

![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)